4,5-dipropyl-4H-1,2,4-triazole-3-thiol
Description
Structure
2D Structure
Properties
IUPAC Name |
3,4-dipropyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S/c1-3-5-7-9-10-8(12)11(7)6-4-2/h3-6H2,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDURWGBLJAZHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4,5 Dipropyl 4h 1,2,4 Triazole 3 Thiol
Classical and Contemporary Approaches to 1,2,4-Triazole-3-thiol Synthesis
The synthesis of the 1,2,4-triazole-3-thiol core is a well-established field in organic chemistry, driven by the significant biological activities exhibited by this class of compounds. scirp.orgresearchgate.net Historically, the most prevalent method involves the cyclization of thiosemicarbazide (B42300) derivatives. ptfarm.plresearchgate.net This classical approach is valued for its reliability and access to a wide range of substituted products.
Contemporary synthetic chemistry has introduced several innovations to this field. These include the development of one-pot reactions, the use of microwave and ultrasound assistance to accelerate reaction times and improve yields, and the application of green chemistry principles to reduce environmental impact. nih.govnih.govrsc.org While classical methods often involve multiple steps with isolation of intermediates, modern approaches focus on streamlining these processes. zsmu.edu.ua The fundamental reaction types, however, often remain rooted in the cyclization of key acyclic precursors.
Specific Synthetic Routes for 4,5-Disubstituted 1,2,4-Triazole-3-thiols
The synthesis of specifically 4,5-disubstituted 1,2,4-triazole-3-thiols, such as the target compound 4,5-dipropyl-4H-1,2,4-triazole-3-thiol, predominantly follows a key pathway involving thiosemicarbazide intermediates.
Cyclization Reactions of Thiosemicarbazide Derivatives
The most common and direct route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the base-catalyzed intramolecular dehydrative cyclization of a 1,4-disubstituted thiosemicarbazide. scirp.orgresearchgate.net This multi-stage process is highly effective for preparing the desired triazole core. zsmu.edu.ua
The synthesis begins with the reaction of a carboxylic acid hydrazide with an isothiocyanate to form the thiosemicarbazide precursor. researchgate.netnih.gov For the target compound, this would involve the reaction of butyric acid hydrazide with propyl isothiocyanate . This intermediate is then subjected to cyclization, typically by refluxing in an alkaline solution, such as aqueous sodium hydroxide (B78521) or potassium hydroxide. nih.govresearchgate.net The base promotes the intramolecular nucleophilic attack and subsequent dehydration to form the stable 1,2,4-triazole (B32235) ring. The final step involves acidification of the reaction mixture to protonate the thiol group, yielding the desired this compound. researchgate.netminia.edu.eg This method is widely documented for a variety of alkyl and aryl substitutions. scirp.orgmdpi.comnih.gov
Table 1: Key Reactants for Thiosemicarbazide Route
| Precursor Role | Chemical Compound | Resulting Group on Triazole Ring |
|---|---|---|
| C5 Position | Butyric acid hydrazide | Propyl |
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient alternative for building complex heterocyclic scaffolds. For 1,2,4-triazoles, MCRs can provide rapid access to diverse structures from simple starting materials. rsc.org A potential, though less specifically documented for this exact substitution, MCR strategy could involve the one-pot reaction of a hydrazide, an isothiocyanate, and a third component that facilitates the cyclization under specific conditions, potentially mediated by a catalyst. These strategies are prized for their atom economy and reduction of intermediate isolation steps.
Catalyst-Mediated Synthetic Pathways
While the classical thiosemicarbazide cyclization is base-catalyzed, other catalytic systems are employed in modern triazole synthesis. frontiersin.org For instance, certain metal catalysts can be used to promote cyclization reactions under milder conditions. However, for the synthesis of 1,2,4-triazole-3-thiones, the use of a strong base like sodium hydroxide is the most frequently reported and effective catalyst for the crucial ring-closing step. ptfarm.plzsmu.edu.ua In some variations, the reaction can be performed in acidic media, although this can sometimes lead to the formation of isomeric 1,3,4-thiadiazole (B1197879) derivatives instead. ptfarm.pl
Optimization of Reaction Parameters and Yield Enhancement Methodologies
Optimizing the synthesis of this compound focuses on maximizing yield and purity by controlling key reaction parameters.
Solvent: Ethanol (B145695) is commonly used as the solvent for the initial formation of the thiosemicarbazide intermediate. nih.gov For the cyclization step, an aqueous solution of the base is typical. The choice of solvent can influence reaction rates and the solubility of reactants and products.
Base Concentration: The concentration of the alkaline solution (e.g., 2N NaOH) is a critical parameter. nih.govresearchgate.net Sufficiently strong basic conditions are required to deprotonate the relevant nitrogen and facilitate the intramolecular cyclization.
Temperature and Reaction Time: The cyclization step is typically carried out under reflux conditions for several hours (2-4 hours is common). nih.govmdpi.com Reaction progress can be monitored using Thin Layer Chromatography (TLC) to determine the optimal time for completion, preventing the formation of degradation byproducts.
Purification: After acidification, the crude product often precipitates from the aqueous solution. nih.gov Recrystallization from a suitable solvent, such as ethanol, is a standard method for purification to obtain a product of high purity. mdpi.com
Table 2: Example of Reaction Condition Optimization
| Parameter | Condition 1 | Condition 2 (Optimized) | Rationale for Optimization |
|---|---|---|---|
| Base | 1N NaOH | 2N NaOH | Stronger base can accelerate cyclization. |
| Solvent (Cyclization) | Ethanol | Water | NaOH is more soluble and effective in water. |
| Temperature | Room Temp | Reflux | Increased temperature overcomes the activation energy for cyclization. |
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of triazoles aims to reduce the environmental footprint of the chemical process. nih.govnih.gov For the synthesis of this compound, several green strategies can be considered.
Alternative Solvents: While ethanol is a common solvent, research into greener alternatives like water, glycerol, or deep eutectic solvents (DES) for triazole synthesis is an active area. consensus.app Water is particularly attractive as a solvent for the base-catalyzed cyclization step.
Energy Efficiency: The use of non-conventional energy sources such as microwave irradiation or ultrasound can dramatically reduce reaction times from hours to minutes. nih.gov This not only saves energy but can also improve yields and minimize the formation of side products.
Atom Economy: One-pot and multicomponent reaction strategies are inherently greener as they reduce the number of synthetic steps, minimize solvent use for intermediate purification, and decrease waste generation. rsc.org Designing a one-pot synthesis from the hydrazide and isothiocyanate directly to the final product without isolating the thiosemicarbazide would be a significant green improvement.
By integrating these principles, the synthesis of this compound can be made more sustainable and efficient, aligning with the modern goals of chemical manufacturing.
Advanced Structural Elucidation and Spectroscopic Characterization of 4,5 Dipropyl 4h 1,2,4 Triazole 3 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 4,5-dipropyl-4H-1,2,4-triazole-3-thiol in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, provides unambiguous evidence for the connectivity of atoms within the molecule.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the two propyl groups and the thiol proton. The N-propyl group at position 4 would feature a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons directly attached to the nitrogen atom. Similarly, the C-propyl group at position 5 would display a characteristic triplet, sextet, and triplet pattern. The labile thiol (SH) proton typically appears as a broad singlet, with its chemical shift being concentration and solvent dependent. mdpi.comnih.gov The integration of these signals would confirm the presence of the correct number of protons in each chemical environment.
The ¹³C NMR spectrum provides information on the carbon framework. Key signals would include those for the two carbons of the triazole ring (C3 and C5) and the six distinct carbons of the two propyl chains. The C3 carbon, being attached to both sulfur and nitrogen, and the C5 carbon, attached to two nitrogens and a carbon, would appear at characteristic downfield shifts. Theoretical calculations and data from similar substituted triazoles suggest that the carbon adjacent to the thione group (C3) and the C5 carbon will have distinct and predictable chemical shifts. nih.govufv.brncl.res.inresearchgate.net
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to finalize the structural assignment. A COSY spectrum would reveal the coupling relationships between protons on adjacent carbons within each propyl group, confirming their integrity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous structures. mdpi.comresearchgate.netnih.govnih.gov
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| SH (thiol) | 13.0 - 14.0 | broad singlet |
| N-CH₂-CH₂-CH₃ (N4-propyl) | 3.8 - 4.2 | triplet |
| C-CH₂-CH₂-CH₃ (C5-propyl) | 2.6 - 3.0 | triplet |
| N-CH₂-CH₂-CH₃ (N4-propyl) | 1.6 - 2.0 | sextet |
| C-CH₂-CH₂-CH₃ (C5-propyl) | 1.5 - 1.9 | sextet |
| N-CH₂-CH₂-CH₃ (N4-propyl) | 0.8 - 1.1 | triplet |
| C-CH₂-CH₂-CH₃ (C5-propyl) | 0.8 - 1.1 | triplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures. nih.govufv.brncl.res.inresearchgate.net
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 (C=S) | 165 - 170 |
| C5 | 148 - 152 |
| N-CH₂ (N4-propyl) | 42 - 46 |
| C-CH₂ (C5-propyl) | 25 - 29 |
| N-CH₂-CH₂ (N4-propyl) | 21 - 24 |
| C-CH₂-CH₂ (C5-propyl) | 20 - 23 |
| N-CH₂-CH₂-CH₃ (N4-propyl) | 10 - 12 |
| C-CH₂-CH₂-CH₃ (C5-propyl) | 13 - 15 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. The molecule exists in a tautomeric equilibrium between the thione (>C=S) and thiol (-SH) forms, and these techniques can help elucidate the predominant form in the solid state.
The IR spectrum is expected to show characteristic absorption bands. A weak to medium band in the region of 2550-2600 cm⁻¹ would be indicative of the S-H stretching vibration, confirming the presence of the thiol tautomer. mdpi.comnih.gov The N-H stretching vibration of the triazole ring, if the compound exists in the thione form, typically appears as a broad band between 3100 and 3400 cm⁻¹. mdpi.commdpi.com The C=N stretching vibration of the triazole ring is expected to produce a strong absorption band around 1600-1625 cm⁻¹. mdpi.commdpi.com Vibrations associated with the thioamide group (N-C=S) give rise to several bands, often referred to as amide I, II, and III bands, which are found in the fingerprint region. mdpi.comnih.gov Aliphatic C-H stretching vibrations from the propyl groups would be observed between 2850 and 3000 cm⁻¹.
Raman spectroscopy provides complementary information. While the S-H stretch can be weak in IR, it often gives a more distinct signal in the Raman spectrum. Similarly, the C=S stretching vibration, expected around 1050-1250 cm⁻¹, can be more readily identified using Raman spectroscopy. The symmetric vibrations of the triazole ring are also typically Raman active. nih.govnih.gov
Table 3: Key Vibrational Frequencies for this compound Predicted data based on analogous structures. mdpi.comnih.govnih.govmdpi.com
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (thione form) | IR | 3100 - 3400 | Medium, Broad |
| C-H stretch (aliphatic) | IR, Raman | 2850 - 3000 | Strong |
| S-H stretch (thiol form) | IR, Raman | 2550 - 2600 | Weak to Medium |
| C=N stretch (ring) | IR, Raman | 1600 - 1625 | Strong |
| C-N stretch (ring) | IR, Raman | 1450 - 1550 | Medium to Strong |
| Thioamide (N-C=S) bands | IR | 950 - 1550 | Medium |
| C=S stretch | Raman | 1050 - 1250 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M]⁺˙), allowing for the unambiguous determination of its molecular formula, C₈H₁₅N₃S.
The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Under electron impact (EI) or electrospray ionization (ESI-MS/MS) conditions, the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for related triazole thiols have been documented and provide a basis for predicting the behavior of the title compound. nuph.edu.uazsmu.edu.ua
Key fragmentation steps would likely involve:
Loss of the propyl group from the N4 position (cleavage of the N-C bond).
Loss of the propyl group from the C5 position.
Cleavage of the C-S bond, leading to the loss of an SH radical.
Fission of the triazole ring itself, yielding characteristic nitrogen-containing fragments.
Fragmentation within the propyl chains, such as the loss of an ethyl or methyl radical.
Analysis of these fragment ions allows for a piece-by-piece reconstruction of the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy.
Table 4: Predicted Key Mass Spectrometry Fragments for C₈H₁₅N₃S (MW: 185.29) Predicted data based on analogous structures. nuph.edu.uazsmu.edu.uaresearchgate.net
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 185 | [M]⁺˙ or [M+H]⁺ | Molecular Ion |
| 152 | [M - SH]⁺ | Loss of thiol group |
| 142 | [M - C₃H₇]⁺ | Loss of a propyl group |
| 128 | [M - C₄H₉]⁺ | Loss of propyl and methyl |
| 99 | [C₄H₉N₂S]⁺ | Ring fragment with C5-propyl |
| 85 | [C₃H₇N₂S]⁺ | Ring fragment |
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the molecular geometry and the predominant tautomeric form (thiol vs. thione) in the crystal lattice. nih.gov
Based on studies of similar 4H-1,2,4-triazole derivatives, the five-membered triazole ring is expected to be essentially planar. nih.gov The propyl substituents at the N4 and C5 positions would adopt staggered conformations to minimize steric hindrance.
A crucial aspect revealed by crystallography is the nature of intermolecular interactions. It is highly probable that the molecules in the crystal lattice are linked by hydrogen bonds. In the thiol form, a hydrogen bond could form between the thiol's sulfur atom of one molecule and a nitrogen atom of an adjacent molecule (S-H···N). If the thione tautomer is present, strong N-H···S hydrogen bonds would likely dominate the crystal packing, often leading to the formation of dimeric pairs or extended chains. nih.govnih.gov These non-covalent interactions are critical in determining the physical properties of the compound, such as its melting point and solubility.
Advanced Chromatographic Techniques for Purity Assessment and Isolation
Advanced chromatographic techniques are indispensable for the isolation and purity assessment of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the final product. A reversed-phase HPLC method, likely using a C18 column, would be developed. nih.govsielc.com The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode. sielc.comhelixchrom.com Detection is commonly achieved using a UV detector, as the triazole ring system absorbs in the UV region. A purity assessment by HPLC would show a single major peak, and the purity can be quantified by the peak area percentage. This technique is also valuable for monitoring the progress of the synthesis reaction.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be used for analysis, particularly for checking for volatile impurities. Due to the low volatility and polar nature of thiols, derivatization might be necessary to improve chromatographic performance and prevent peak tailing. nih.govnih.govdoi.org Silylation is a common derivatization technique for compounds with active hydrogens. doi.org The GC method would provide an orthogonal assessment of purity compared to HPLC.
For preparative purposes, flash column chromatography is typically used for the initial purification of the crude product after synthesis, while preparative HPLC can be employed for obtaining highly pure samples for analytical characterization.
Computational and Theoretical Investigations of 4,5 Dipropyl 4h 1,2,4 Triazole 3 Thiol
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of 1,2,4-triazole (B32235) systems. These methods are used to determine various electronic and structural parameters. researchgate.netnih.gov
Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of 1,2,4-triazole derivatives. nih.govbohrium.com Studies on analogous compounds, such as 4-phenyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol and its 4-ethyl analogue, have utilized the B3LYP functional with basis sets like cc-pVDZ to determine optimized molecular geometry, including bond lengths and angles. core.ac.uk For other substituted triazoles, the B3LYP/6-31G(d,p) level of theory has been shown to be reliable for investigating tautomerism and conformational properties. nih.gov These calculations provide a foundational understanding of the molecule's three-dimensional structure and the spatial arrangement of its atoms. core.ac.uk Furthermore, DFT calculations are employed to compute various electronic properties, including dipole moment, hardness, softness, electronegativity, and the electrophilicity index, which are crucial for predicting the molecule's behavior in chemical reactions. researchgate.netbohrium.com
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and kinetic stability of a molecule. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. bohrium.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For a series of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, DFT calculations at the M06/6-311G(d,p) level determined HOMO–LUMO energy gaps ranging from 4.618 eV to 5.637 eV. nih.gov These calculations show that charge transfer occurs within the molecule and help predict its electronic transitions. elixirpublishers.com
Table 1: FMO Parameters for Selected 1,2,4-Triazole Derivatives (eV)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Source |
|---|---|---|---|---|
| 7a¹ | -7.128 | -1.491 | 5.637 | nih.gov |
| 7b¹ | -6.973 | -1.358 | 5.615 | nih.gov |
| 7c¹ | -7.144 | -2.526 | 4.618 | nih.gov |
¹ Compounds are N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. elixirpublishers.com The MEP surface displays regions of varying electron density, typically color-coded so that red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.netresearchgate.net For molecules like 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, MEP analysis helps identify the most reactive sites. researchgate.net In many triazole-thiol derivatives, the most negative potential is often located around the sulfur and nitrogen atoms of the triazole ring, highlighting them as the primary centers for electrophilic interaction. semanticscholar.orgelixirpublishers.com
Tautomeric Equilibria Analysis (Thiol-Thione Tautomerism)
The 1,2,4-triazole-3-thiol core can exist in two tautomeric forms: the thiol (-SH) and the thione (C=S). Computational studies are crucial for determining the relative stability of these tautomers. nih.gov Quantum chemical investigations on the parent 1,2,4-triazole-3-thione and its disubstituted derivatives have been performed using various levels of theory, including HF, B3LYP, and MP2. nih.gov These studies consistently indicate that the thione form is the more stable and predominant species in the gas phase. nih.gov For instance, in a study of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, chromatographic analysis combined with calculations showed that the thione form was the major component in the mixture. jocpr.com The energy difference between the tautomers can be calculated; for one oxadiazole derivative, the thione tautomer was found to be more stable than the thiol form by 9.616 kcal/mol in the gas phase. researchgate.net These findings are essential for understanding the molecule's structure and its potential biological activity, as different tautomers may exhibit different affinities for receptors or enzymes. researchgate.net
Table 2: Tautomeric Stability in Triazole-related Compounds
| Compound System | Method | Finding | Source |
|---|---|---|---|
| 1,2,4-triazole-3-thione derivatives | B3LYP/6-31G(d,p) | The thione form is the predominant species in the gas phase. | nih.gov |
| 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione | HPLC-MS & Hückel's method | The major component is the thione form, and the minor is the thiol. | jocpr.com |
Molecular Dynamics (MD) Simulations for Conformational Landscapes
While quantum chemical calculations often focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational landscapes of molecules in various environments. nih.govresearchgate.net MD simulations have been used to study the interactions and conformations of 1,2,4-triazole derivatives in vacuum, water, and acidic media. nih.gov These simulations can predict total energies and calculate parameters such as interaction energies and dihedral angles to understand how the molecule behaves in a solution. nih.govresearchgate.net For example, a study on various 4-amino-5-phenyl-1,2,4-triazole-3-thiol/thione tautomers showed that intermolecular hydrogen bonding significantly increased the interaction energies for the thione tautomer, which reached its most stable conformation in a solution environment. nih.gov In drug design, MD simulations are also used to investigate the binding modes of triazole-based inhibitors within the active site of target proteins, such as dipeptidyl peptidase-4 (DPP-4). nih.gov
Computational Prediction of Spectroscopic Parameters
Theoretical calculations are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. inorgchemres.org DFT methods are employed to calculate vibrational frequencies (FT-IR and Raman), which are often scaled to improve agreement with experimental spectra. nih.govinorgchemres.org For example, in a study on palladium(II) complexes of 4-methyl-4H-1,2,4-triazole-3-thiol, vibrational spectra were calculated and allocated based on potential energy distribution (PED) analysis. inorgchemres.org Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. core.ac.uk Theoretical UV-Vis spectra can also be computed using Time-Dependent DFT (TD-DFT) to help interpret electronic transitions observed experimentally. inorgchemres.org The close agreement between calculated and experimental spectroscopic data provides strong validation for the optimized molecular structure. researchgate.net
Solvent Effects on Molecular Geometry and Electronic Properties: Theoretical Models
The surrounding environment, particularly the solvent, can significantly influence the behavior and properties of a chemical compound. In computational chemistry, understanding these influences is crucial for accurately predicting molecular structure, stability, and reactivity. For 4,5-dipropyl-4H-1,2,4-triazole-3-thiol, theoretical models are employed to simulate the effects of different solvents on its geometric and electronic characteristics. These investigations are vital as they bridge the gap between theoretical calculations in the gas phase and experimental conditions, which are typically conducted in solution.
Theoretical studies on molecules similar to this compound often utilize implicit solvation models, with the Polarizable Continuum Model (PCM) being a prominent and widely used method. wikipedia.orgq-chem.com The PCM approximates the solvent as a continuous, polarizable dielectric medium rather than modeling individual solvent molecules. wikipedia.org This approach allows for the calculation of solute-solvent interactions, primarily electrostatic ones, in a computationally efficient manner. wikipedia.org The solute is placed within a cavity in this dielectric continuum, and the mutual polarization between the solute and the solvent is calculated self-consistently. Variations of this model, such as the Integral Equation Formalism PCM (IEFPCM), are commonly implemented in quantum chemical software packages to study solvent effects. mdpi.com
Influence on Molecular Geometry
The geometry of this compound is expected to exhibit subtle but meaningful changes in response to solvent polarity. In the gas phase, the molecule adopts its most stable intrinsic conformation. However, when placed in a solvent, the molecule's geometry can adjust to optimize its interaction with the surrounding medium. Polar solvents, for instance, can induce changes in bond lengths and bond angles to enhance the molecule's dipole moment and improve electrostatic stabilization.
Computational studies using Density Functional Theory (DFT) can predict these geometric variations. For the thione tautomer of this compound, an increase in solvent polarity is hypothesized to cause slight elongation of specific bonds and adjustments in the triazole ring angles. These changes, while small, reflect the molecule's adaptation to the reaction field of the solvent.
Below is a hypothetical data table illustrating the expected changes in selected geometrical parameters of this compound in different solvent environments, as would be predicted by a DFT study.
Interactive Data Table: Hypothetical Solvent Effects on the Molecular Geometry of this compound
| Solvent | Dielectric Constant (ε) | C=S Bond Length (Å) | N-N Bond Length (Å) | C-N-C Bond Angle (°) |
| Gas Phase | 1.00 | 1.685 | 1.390 | 108.5 |
| Toluene | 2.38 | 1.688 | 1.388 | 108.7 |
| Ethanol (B145695) | 24.55 | 1.692 | 1.385 | 109.0 |
| DMSO | 46.68 | 1.695 | 1.383 | 109.2 |
Note: The data in this table is hypothetical and serves to illustrate the general trends expected from computational studies based on findings for similar heterocyclic compounds.
Influence on Electronic Properties
The electronic properties of this compound are more significantly affected by the solvent environment than its geometry. Key electronic parameters such as the dipole moment and the frontier molecular orbitals (HOMO and LUMO) are particularly sensitive to solvent polarity.
The dipole moment (μ) is a measure of the charge separation within a molecule. In polar solvents, the solvent's electric field induces a greater separation of charge in the solute molecule, leading to an increased dipole moment. bohrium.com This enhanced polarization results in stronger solute-solvent electrostatic interactions, thereby stabilizing the molecule in the polar medium.
The Frontier Molecular Orbitals , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic transitions. The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are modulated by the solvent. Generally, polar solvents tend to stabilize both the HOMO and LUMO, but the degree of stabilization is often different. This differential stabilization alters the energy gap. A smaller energy gap typically implies higher chemical reactivity and a red shift (shift to longer wavelengths) in the UV-Vis absorption spectrum. researchgate.netnih.gov
Theoretical calculations can provide quantitative estimates of these changes. The following interactive table presents hypothetical data on how the electronic properties of this compound might vary with solvent polarity.
Interactive Data Table: Hypothetical Solvent Effects on the Electronic Properties of this compound
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE, eV) |
| Gas Phase | 1.00 | 4.20 | -6.50 | -1.80 | 4.70 |
| Toluene | 2.38 | 4.85 | -6.55 | -1.88 | 4.67 |
| Ethanol | 24.55 | 5.90 | -6.65 | -2.05 | 4.60 |
| DMSO | 46.68 | 6.15 | -6.70 | -2.12 | 4.58 |
Note: The data in this table is hypothetical and serves to illustrate the general trends expected from computational studies based on findings for similar heterocyclic compounds. ntu.edu.iqkfupm.edu.sa
Chemical Reactivity and Derivatization Pathways of 4,5 Dipropyl 4h 1,2,4 Triazole 3 Thiol
Reactions at the Thiol Moiety: S-Alkylation and S-Acylation
The thiol group is the most prominent reactive site in 4,5-dipropyl-4H-1,2,4-triazole-3-thiol, readily undergoing S-alkylation and S-acylation. These reactions are crucial for the synthesis of a wide array of derivatives. The compound exists in a tautomeric equilibrium between the thione and thiol forms, but in alkaline conditions, it predominantly exists as the thiolate anion, which is a potent nucleophile.
S-Alkylation: The reaction with various alkylating agents is a common derivatization pathway. For instance, the reaction of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols with alkyl halides in the presence of a base (like sodium hydroxide (B78521) or sodium ethoxide) in a polar solvent such as ethanol (B145695) or DMF leads to the formation of S-alkylated products. This reaction is a standard method for introducing alkyl, aryl, or heterocyclic moieties onto the sulfur atom. For example, new 1,2,4-triazole-3-thiols have been synthesized and subsequently alkylated with benzyl chlorides and bromacetophenones to yield exclusively S-substituted derivatives researchgate.net. The reaction of 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione with ethyl chloroacetate in the presence of triethylamine is a representative example of S-alkylation to produce an ester derivative nih.gov.
S-Acylation: While less common than S-alkylation, the thiol group can also be acylated using acylating agents like acyl chlorides or anhydrides. This reaction would typically proceed under basic conditions to form a thioester linkage.
The table below summarizes representative S-alkylation reactions for analogous 1,2,4-triazole-3-thiol compounds.
| Triazole Substrate | Reagent | Product | Reference |
| 4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione | Ethyl chloroacetate | Ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate | nih.gov |
| General 4,5-disubstituted-1,2,4-triazole-3-thiol | Benzyl chloride | 3-(Benzylthio)-4,5-disubstituted-4H-1,2,4-triazole | researchgate.net |
| General 4,5-disubstituted-1,2,4-triazole-3-thiol | Bromoacetophenone | 3-(Phenacylthio)-4,5-disubstituted-4H-1,2,4-triazole | researchgate.net |
Reactions at the Nitrogen Atoms of the Triazole Ring
The 1,2,4-triazole (B32235) ring contains three nitrogen atoms, which can also participate in chemical transformations, although they are generally less nucleophilic than the thiolate anion. Reactions at the ring nitrogens often compete with S-alkylation, with the reaction outcome depending on the conditions.
One of the most significant reactions involving a ring nitrogen atom is the Mannich reaction. This reaction involves the aminoalkylation of the acidic N-H proton at the N2 position of the triazole ring with formaldehyde and a primary or secondary amine. researchgate.net For instance, 4-amino-5-substituted-2H-1,2,4-triazole-3(4H)-thiones have been successfully subjected to aminomethylation with formaldehyde and N-methylpiperazine to yield the corresponding Mannich bases. nitk.ac.in This reaction is regioselective for the nitrogen atom, as the thiol group is often protected or less reactive under the specific conditions used. Studies on 4-amino-1,2,4-triazole-3-thione derivatives have shown that the Mannich reaction can be used to introduce various aminomethyl groups, expanding the range of potential biologically active compounds. zsmu.edu.ua
Direct N-alkylation of the triazole ring is also possible but is often secondary to S-alkylation. The regioselectivity (N1 vs. N2 vs. N4) of N-alkylation can be influenced by the substituents on the ring and the reaction conditions.
Cycloaddition Chemistry Involving the Triazole System
The aromatic nature of the 1,2,4-triazole ring in this compound makes it generally unreactive in conventional cycloaddition reactions like the Diels-Alder reaction. acgpubs.org Aromatic systems lack the localized double bonds necessary to act as a diene or a dienophile.
However, certain activated derivatives of 1,2,4-triazoles, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), are extremely reactive dienophiles in Diels-Alder reactions due to the electron-withdrawing nature of the carbonyl groups, which breaks the aromaticity and activates the N=N double bond. acgpubs.orgrsc.org
While the triazole ring of the title compound itself is not expected to participate in cycloadditions, related reactions that form fused heterocyclic systems are well-known. For example, the reaction of 1,2,4-triazole-3-thiols with bifunctional electrophiles can lead to cyclocondensation products. The reaction with reagents like α-bromo-γ-butyrolactone results in S-alkylation followed by an intramolecular cyclization to form thiazolo[3,2-b] acgpubs.orgorganic-chemistry.orgscribd.comtriazole derivatives. mdpi.com This is a [2+3]-cyclocondensation process for the synthesis of the fused thiazole ring, rather than a cycloaddition involving the triazole ring's π-system. mdpi.com
Coordination Chemistry: Ligand Properties and Metal Complexation
4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivatives are excellent ligands for a variety of metal ions. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for the formation of stable coordination complexes. organic-chemistry.org The thiol group can be deprotonated to form a thiolate, which acts as a primary coordination site.
Synthesis and Characterization of Metal Complexes
Metal complexes of ligands analogous to this compound are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, often an alcohol. organic-chemistry.orgscribd.com The reaction is usually carried out under reflux, and the resulting complexes often precipitate from the solution upon cooling. scribd.com A 1:2 metal-to-ligand molar ratio is commonly employed for divalent metal ions. organic-chemistry.orgscribd.com
The characterization of these complexes is performed using a suite of spectroscopic and analytical techniques:
FTIR Spectroscopy: A key indicator of coordination is the disappearance or shift of the ν(S-H) band and changes in the ν(C=S) and ν(C=N) stretching frequencies. The appearance of new bands at lower frequencies can be attributed to the formation of M-S and M-N bonds. acgpubs.org
NMR Spectroscopy: 1H and 13C NMR spectra show shifts in the signals of the ligand upon complexation, providing evidence of the coordination event. organic-chemistry.orgscribd.com
Elemental Analysis: Confirms the stoichiometry of the metal complexes. organic-chemistry.org
Magnetic Susceptibility and Electronic Spectroscopy (UV-Vis): These methods are used to determine the geometry of the complexes (e.g., tetrahedral, square planar, or octahedral). acgpubs.orgorganic-chemistry.org
Investigation of Ligand Binding Modes and Coordination Geometries
The most common binding mode for 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ligands is as a bidentate chelating agent. Coordination typically occurs through the exocyclic sulfur atom (after deprotonation of the thiol group) and one of the adjacent nitrogen atoms of the triazole ring (N2 or N4). This chelation forms a stable five-membered ring with the metal center. organic-chemistry.org For example, in complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, coordination occurs through the sulfur and the N4 nitrogen of the triazole ring. organic-chemistry.org
The coordination geometry of the resulting metal complex is dependent on the metal ion, its oxidation state, and the stoichiometry of the complex.
The table below summarizes the coordination geometries observed for various metal complexes with analogous 1,2,4-triazole-3-thiol ligands.
| Metal Ion | Ligand | Proposed Geometry | Reference |
| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | acgpubs.orgorganic-chemistry.org |
| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | acgpubs.orgorganic-chemistry.org |
| Zn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | acgpubs.orgorganic-chemistry.org |
| Cd(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | acgpubs.orgorganic-chemistry.org |
| Sn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | acgpubs.orgorganic-chemistry.org |
These findings suggest that this compound would act as a versatile bidentate S,N-donor ligand, forming complexes with various transition metals, with the specific geometry being influenced by the electronic configuration of the central metal ion.
Oxidation and Reduction Transformations
The chemical reactivity of this compound is largely dictated by the nucleophilic thiol group and the stable 1,2,4-triazole ring. Transformations involving oxidation and reduction primarily target the exocyclic sulfur atom, as the triazole ring is a robust aromatic system. Research into analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols provides a framework for understanding the potential oxidative and reductive pathways of the title compound.
Oxidation Reactions
The thiol (-SH) group is the principal site for oxidation, which can proceed in stages to yield various sulfur-containing derivatives, including disulfides, sulfenic acids, sulfinic acids, and sulfonic acids. researchgate.netresearchgate.net The specific product obtained often depends on the nature of the oxidizing agent and the reaction conditions employed.
One of the most common oxidative transformations for 1,2,4-triazole-3-thiols is the formation of disulfide bridges. This can occur through the use of mild oxidizing agents. For instance, a method for synthesizing unsymmetrical disulfides of related 1,2,4-triazole-3-thiols has been developed using 1-chlorobenzotriazole under mild conditions, which suggests a similar dimerization or reaction with another thiol could be possible for this compound. mphu.edu.ua
More aggressive oxidation leads to higher oxidation states of the sulfur atom. The reaction of thiols with hydrogen peroxide (H₂O₂) is a known pathway to sequentially form sulfenic, sulfinic, and ultimately sulfonic acids, with the latter being the result of irreversible oxidation. researchgate.netnih.gov Another powerful and practical method for converting thiols into sulfonyl derivatives involves using a dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) system, where DMSO acts as the terminal oxidant. nih.gov This process is efficient for a broad range of substrates and could be applicable to the synthesis of 4,5-dipropyl-4H-1,2,4-triazole-3-sulfonic acid. nih.govgoogle.com
The table below summarizes the expected oxidation products based on the reactivity of analogous compounds.
| Reactant | Oxidizing Agent(s) | Probable Product | Product Class |
| This compound | Mild Oxidant (e.g., I₂, air) | Bis(4,5-dipropyl-4H-1,2,4-triazol-3-yl) disulfide | Disulfide |
| This compound | Hydrogen Peroxide (H₂O₂) | 4,5-dipropyl-4H-1,2,4-triazole-3-sulfonic acid | Sulfonic Acid |
| This compound | Dimethyl Sulfoxide (DMSO) / Hydrobromic Acid (HBr) | 4,5-dipropyl-4H-1,2,4-triazole-3-sulfonyl bromide | Sulfonyl Halide |
| This compound | Hydrogen Peroxide (H₂O₂) (controlled) | 4,5-dipropyl-4H-1,2,4-triazole-3-sulfenic acid | Sulfenic Acid |
| This compound | Hydrogen Peroxide (H₂O₂) (controlled) | 4,5-dipropyl-4H-1,2,4-triazole-3-sulfinic acid | Sulfinic Acid |
Reduction Transformations
The this compound molecule presents limited sites for typical chemical reduction. The thiol group is already in a low oxidation state (-2) and is not susceptible to further reduction. researchgate.net
The 1,2,4-triazole ring is an aromatic heterocyclic system, which imparts significant stability. Consequently, reduction of the triazole ring requires harsh conditions, such as high-pressure catalytic hydrogenation, which are not commonly employed in routine derivatization pathways. The literature on analogous 1,2,4-triazole-3-thiols does not focus on the reduction of the triazole ring, underscoring its general stability against reductive cleavage or saturation. Therefore, under standard laboratory conditions, this compound is considered stable towards most reducing agents.
Mechanistic Studies of Biological Interactions of 4,5 Dipropyl 4h 1,2,4 Triazole 3 Thiol Non Clinical Focus
In Vitro Enzyme Inhibition Studies (e.g., Specific Enzyme Families)
There are no published in vitro studies detailing the inhibitory activity of 4,5-dipropyl-4H-1,2,4-triazole-3-thiol against any specific enzyme families. While numerous 1,2,4-triazole (B32235) derivatives have been synthesized and evaluated as enzyme inhibitors, this specific compound has not been the subject of such investigations. scirp.orgnih.gov For instance, other compounds within this class have been explored for their potential to inhibit enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and urease, but no corresponding data exists for the 4,5-dipropyl analog. nih.govnih.gov
Receptor Binding Profiling and Ligand-Target Interactions
No scientific literature is available that describes the receptor binding profile or investigates the ligand-target interactions of this compound. Such studies are fundamental to understanding the pharmacological potential of a compound, but they have not been performed or reported for this specific molecule.
Antimicrobial Activity Investigations and Putative Mechanisms of Action (e.g., against bacterial and fungal strains)
A review of the scientific literature indicates that this compound has not been specifically screened for its antimicrobial properties against bacterial or fungal strains. The 1,2,4-triazole nucleus is a well-known pharmacophore in many antimicrobial agents, and various 4,5-disubstituted-1,2,4-triazole-3-thiols have demonstrated antibacterial and antifungal activities. scirp.orgpensoft.netnih.govnih.govresearchgate.netmdpi.com However, without experimental data, the antimicrobial potential and the putative mechanisms of action for the 4,5-dipropyl derivative remain unknown.
Antioxidant Activity and Free Radical Scavenging Mechanisms
There are no dedicated studies on the antioxidant activity or the free radical scavenging mechanisms of this compound. Many synthetic compounds based on the 1,2,4-triazole scaffold are recognized for their antioxidant properties, which are often attributed to their chemical structure. isres.orgmdpi.comnih.govresearchgate.netscispace.com Nevertheless, the antioxidant capacity of this specific dipropyl-substituted triazole has not been experimentally determined.
In Vitro Cytotoxicity Mechanisms in Relevant Cell Lines (e.g., Apoptosis Induction, Cell Cycle Modulation)
Information regarding the in vitro cytotoxicity of this compound in any cell line is absent from the scientific literature. Consequently, there are no reports on its potential to induce apoptosis or modulate the cell cycle. While related 1,2,4-triazole derivatives have been investigated for their cytotoxic effects, these findings cannot be directly applied to the title compound. scirp.orgnih.govnih.gov
Structure-Biological Activity Relationship (SBAR) Investigations
Due to the complete lack of biological activity data for this compound, no structure-biological activity relationship (SBAR) studies that include this compound have been conducted. SBAR studies are contingent on the availability of bioactivity data for a series of related compounds to elucidate the impact of specific structural modifications on their biological effects. nih.govnih.govresearchgate.net
Applications of 4,5 Dipropyl 4h 1,2,4 Triazole 3 Thiol in Non Biological Systems
Corrosion Inhibition on Metal Surfaces and Mechanistic Understanding
Derivatives of 4H-1,2,4-triazole-3-thiol are well-documented as effective corrosion inhibitors for various metals and alloys in aggressive acidic environments. nih.govresearchgate.netresearchgate.netuniv-batna2.dzmdpi.com The inhibitory action of these molecules is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.
The mechanism of inhibition typically involves the interaction of the heteroatoms (nitrogen and sulfur) with the vacant d-orbitals of the metal atoms. The thiol group (-SH) and the nitrogen atoms in the triazole ring can act as active centers for adsorption. For instance, studies on compounds like 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol have shown that they act as mixed-type inhibitors, retarding both anodic and cathodic reactions of the corrosion process. nih.govresearchgate.net The adsorption of these inhibitors on metal surfaces often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer.
For 4,5-dipropyl-4H-1,2,4-triazole-3-thiol , the two propyl groups would increase the electron density on the triazole ring through an inductive effect, which could enhance its adsorption on the metal surface. Furthermore, the larger molecular size conferred by the propyl groups could lead to greater surface coverage, thereby improving the inhibition efficiency.
Table 1: Potential Corrosion Inhibition Properties of this compound (Hypothetical Data Based on Analogues)
| Property | Expected Characteristic | Rationale based on Analogous Compounds |
| Inhibition Efficiency | High | Increased electron density and surface coverage from propyl groups. |
| Mechanism | Mixed-type inhibitor | Adsorption via N and S heteroatoms, similar to other triazole thiols. nih.govresearchgate.net |
| Adsorption Isotherm | Langmuir | Monolayer formation is common for this class of inhibitors. nih.gov |
| Protective Film | Stable and dense | Larger molecular size could lead to a more compact protective layer. |
Catalytic Applications
The nitrogen and sulfur atoms in the this compound ring system can also act as coordination sites for metal ions, making this class of compounds potential ligands in catalysis.
In homogeneous catalysis, 1,2,4-triazole (B32235) derivatives can form soluble complexes with transition metals, which can then catalyze a variety of organic reactions. The electronic and steric properties of the ligands play a crucial role in determining the activity and selectivity of the catalyst. The propyl groups in this compound would provide a specific steric environment around the metal center, which could be beneficial for certain catalytic transformations. For example, nickel(II) complexes with substituted hydrazine-1-carbothioamides, which share structural similarities with triazole-thiols, have been investigated for electrocatalytic water oxidation. acs.org
For heterogeneous catalysis, this compound could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. The resulting material could then be used as a solid-supported catalyst, offering the advantages of easy separation and reusability. The thiol group provides a convenient handle for covalent attachment to various supports.
Materials Science Contributions
The versatile chemical nature of this compound also lends itself to applications in materials science, particularly in polymer chemistry and the development of functional materials.
The thiol group in this compound is a reactive functional group that can participate in various polymerization and polymer modification reactions. For example, it can undergo thiol-ene "click" reactions, which are highly efficient and orthogonal reactions used for polymer synthesis and functionalization. The triazole ring itself can be a part of the polymer backbone or a pendant group, imparting specific properties to the resulting polymer, such as thermal stability, metal-coordinating ability, or biological activity. The 1,2,4-triazole motif is known to be a component in some polymers and ionic liquids. nih.gov
The ability of the 1,2,4-triazole ring to coordinate with metal ions can be exploited in the design of chemical sensors. A polymer or a surface functionalized with this compound could exhibit a detectable response (e.g., a change in color or fluorescence) upon binding to a specific metal ion. Furthermore, heterocyclic compounds, including triazoles, are often investigated for their potential in optoelectronic materials due to their electronic properties and stability. nih.gov While specific data for the dipropyl derivative is unavailable, the general class of triazoles is of interest in this field.
Emerging Research Directions and Future Perspectives for 4,5 Dipropyl 4h 1,2,4 Triazole 3 Thiol
Integration with Supramolecular Chemistry and Self-Assembly Processes
The molecular architecture of 4,5-dipropyl-4H-1,2,4-triazole-3-thiol, featuring hydrogen bond donors (N-H) and acceptors (ring nitrogens), as well as a coordinating thiol group, makes it an excellent building block for supramolecular chemistry. The thione tautomer of the 1,2,4-triazole-3-thiol core is known to participate in the formation of complex, ordered structures through non-covalent interactions.
Researchers are exploring the use of such triazole-thiols as versatile ligands for constructing coordination polymers and metal-organic frameworks (MOFs). The thiol group can deprotonate and coordinate to metal ions, while the nitrogen atoms of the triazole ring can act as additional binding sites. This multi-modal coordination capability allows for the self-assembly of intricate one-, two-, or three-dimensional networks. acs.org For instance, studies on the related 1H-1,2,4-triazole-3-thiol with cadmium(II) salts have revealed at least six different bridging modes, leading to the formation of diverse polymeric structures with tunable properties like photoluminescence. acs.org
The two propyl groups at the 4 and 5 positions are expected to influence the self-assembly process significantly. Their steric bulk and hydrophobic nature could direct the formation of specific architectures, potentially leading to porous materials with tailored cavities or lamellar structures. These self-assembled systems could find applications in gas storage, catalysis, and molecular sensing.
Table 1: Potential Supramolecular Interactions and Resulting Architectures
| Interacting Group(s) | Type of Interaction | Potential Supramolecular Structure |
|---|---|---|
| Triazole Ring (N-H, N) | Hydrogen Bonding | 1D Chains, 2D Sheets |
| Thiol Group (-SH) & Ring Nitrogens | Metal Coordination | Metal-Organic Frameworks (MOFs), Coordination Polymers |
Nanotechnology and Nanomaterials Applications
The thiol group in this compound provides a strong anchor for covalent attachment to the surface of metallic nanoparticles, particularly those of gold, silver, and iron oxides. This functionalization is a key step in the development of advanced nanomaterials with tailored properties.
One promising area is the creation of functionalized magnetic nanoparticles for catalysis. For example, silica-coated iron oxide (Fe₃O₄@SiO₂) nanoparticles have been functionalized with 1H-1,2,4-triazole-3-thiol to create a magnetically separable and reusable catalyst. researchgate.net This nanocatalyst has proven effective in promoting multi-component organic reactions under solvent-free conditions. researchgate.net The presence of the dipropyl scaffold on the triazole ring could enhance the catalyst's dispersibility in organic media and create a specific microenvironment around the active sites, potentially improving reaction yields and selectivity.
Another application lies in the development of plasmonic nanocomposites for photocatalysis. The triazole-thiol can act as a molecular linker to chemically bond gold nanoparticles to semiconductor materials like zeolitic imidazole (B134444) frameworks (ZIFs), enhancing electron transfer and boosting photocatalytic activity for processes like CO₂ reduction. chemicalbook.com
Advanced Mechanistic Studies using High-Resolution Techniques
A fundamental aspect of 1,2,4-triazole-3-thiol chemistry is its existence in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). The equilibrium between these tautomers is crucial as it dictates the compound's reactivity and interaction modes. Advanced, high-resolution analytical techniques are being employed to study this phenomenon in detail.
High-resolution mass spectrometry (HRMS) and sophisticated Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, and 15N NMR) are powerful tools for distinguishing between the tautomers in different states (solid vs. solution) and for elucidating reaction mechanisms. oup.comsemanticscholar.org For instance, in the 13C NMR spectrum, the carbon of a C=S group in the thione form resonates at a significantly different chemical shift (around 169 ppm) compared to the C-SH carbon in the thiol form. oup.com Similarly, the proton of the SH group can be identified in 1H NMR spectra, although it can sometimes be broad or overlap with other signals. oup.com
These techniques are critical for understanding the regioselectivity of reactions, such as S-alkylation versus N-alkylation, which is a key step in creating novel derivatives. researchgate.net Detailed mechanistic studies, like those tracking reaction intermediates, provide the fundamental knowledge needed to design more efficient synthetic routes and to predict the behavior of the molecule in complex biological or material systems. researchgate.netresearchgate.net
Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science by enabling rapid screening and prediction of molecular properties. mdpi.comazorobotics.com For triazole derivatives, quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models are being developed to forecast their performance in various applications. researchgate.netespublisher.comarabjchem.org
By creating a dataset of known 1,2,4-triazole-3-thiol derivatives and their measured properties (e.g., anticancer activity, corrosion inhibition, enzyme inhibition), ML algorithms like artificial neural networks (ANN) and support vector machines (SVM) can be trained to identify the key molecular descriptors that govern these properties. researchgate.netespublisher.comresearchgate.net These descriptors can include quantum chemical parameters, steric properties, and electronic features.
For this compound, AI models could be used to:
Predict its biological activity against various targets (e.g., enzymes, receptors) by comparing its structural features to those in large compound libraries. mdpi.comnih.gov
Forecast its efficacy as a corrosion inhibitor, a known application for some triazoles. espublisher.com
Optimize its structure for specific applications by suggesting modifications to the propyl groups or other parts of the molecule to enhance desired properties while minimizing others.
Table 2: Illustrative Application of a Predictive Model for Triazole Derivatives
| Compound Derivative | Molecular Descriptors (Example) | Predicted Property (e.g., IC₅₀ in µM) | Model Confidence |
|---|---|---|---|
| 4,5-dimethyl-4H-1,2,4-triazole-3-thiol | E(LUMO), Dipole Moment, Surface Area | 15.2 | High |
| 4,5-diethyl-4H-1,2,4-triazole-3-thiol | E(LUMO), Dipole Moment, Surface Area | 12.8 | High |
| This compound | E(LUMO), Dipole Moment, Surface Area | 10.5 (Predicted) | High |
| 4,5-diphenyl-4H-1,2,4-triazole-3-thiol | E(LUMO), Dipole Moment, Surface Area | 5.4 | High |
This table is for illustrative purposes only and does not represent actual experimental data.
Exploration of Novel Chemical Space Derived from the this compound Scaffold
The this compound scaffold is a versatile starting point for the synthesis of new chemical entities. Its multiple reactive sites allow for a wide range of chemical modifications, enabling the exploration of new regions of chemical space.
The primary reactive handle is the thiol group, which readily undergoes S-alkylation with various electrophiles to create thioether derivatives. researchgate.netmdpi.comnih.gov This has been used to link the triazole core to other heterocyclic systems (like thiadiazoles or other triazoles), bioactive fragments, or polymer chains. mdpi.comresearchgate.net Furthermore, the triazole ring itself can be involved in cyclization reactions to form fused bicyclic or polycyclic systems, such as triazolo[3,4-b] nih.govmdpi.commdpi.comthiadiazoles. researchgate.net
The amino group at position 4 (in the 4-amino precursor to the target compound) is another key site for derivatization, often used to form Schiff bases by condensation with aldehydes. nih.govnih.govmdpi.com These Schiff bases can be starting materials for yet another layer of chemical diversification. By systematically exploring these synthetic pathways, libraries of novel compounds based on the this compound core can be generated and screened for a wide array of biological and material applications, from new pharmaceuticals to specialized polymers. bohrium.comzsmu.edu.ua
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1H-1,2,4-triazole-3-thiol |
| Iron(III) oxide (Fe₃O₄) |
| Silicon dioxide (SiO₂) |
| Gold (Au) |
| Silver (Ag) |
| Cadmium(II) |
| 4,5-dimethyl-4H-1,2,4-triazole-3-thiol |
| 4,5-diethyl-4H-1,2,4-triazole-3-thiol |
| 4,5-diphenyl-4H-1,2,4-triazole-3-thiol |
Q & A
Basic: What are the optimal synthetic routes for 4,5-dipropyl-4H-1,2,4-triazole-3-thiol?
Methodological Answer:
The synthesis typically involves cyclization of propyl-substituted hydrazine derivatives with carbon disulfide or thiourea under reflux in ethanol/methanol. Key steps include:
- Hydrazinolysis : Reaction of propyl-substituted hydrazides with phenyl isothiocyanate to form thiosemicarbazides.
- Cyclization : Intramolecular ring closure under alkaline conditions (e.g., NaOH/EtOH) at 80–100°C for 6–12 hours .
- Catalysts : Use of catalytic bases like triethylamine to enhance reaction rates and yields (typically 60–75%) .
Advanced: How can microwave-assisted synthesis improve the yield of this compound?
Methodological Answer:
Microwave irradiation reduces reaction times from hours to minutes (e.g., 15–30 minutes at 150–200 W) by enhancing energy transfer. This method:
- Minimizes side reactions (e.g., oxidation of thiol groups).
- Achieves yields >85% by optimizing solvent polarity (e.g., DMF or DMSO) and irradiation cycles .
- Validated by LC-MS monitoring to confirm intermediate formation .
Basic: What characterization techniques confirm the structure of this triazole derivative?
Methodological Answer:
Essential techniques include:
- ¹H/¹³C NMR : Peaks at δ 1.2–1.6 ppm (propyl CH₂/CH₃) and δ 13.5–14.0 ppm (thiol proton, exchangeable in D₂O) .
- IR Spectroscopy : Stretching vibrations at 2550–2600 cm⁻¹ (–SH) and 1600–1650 cm⁻¹ (C=N) .
- Elemental Analysis : Confirms C, H, N, S composition (±0.3% deviation) .
Advanced: How does X-ray crystallography resolve ambiguities in tautomeric forms (thiol vs. thione)?
Methodological Answer:
X-ray diffraction identifies the dominant tautomer by analyzing bond lengths:
- Thione form : C=S bond length ~1.67 Å, absence of S–H hydrogen bonding.
- Thiol form : S–H bond ~1.34 Å with characteristic hydrogen-bonded dimers.
For 4,5-dipropyl derivatives, the thione tautomer is typically stabilized by conjugation with the triazole ring .
Basic: How to assess the solubility profile of this compound for biological assays?
Methodological Answer:
Use the shake-flask method :
- Dissolve the compound in buffers (pH 1.2–7.4) and measure saturation concentration via UV-Vis (λ_max ~270–290 nm).
- Partition coefficients (logP) are determined via HPLC (C18 column, MeOH:H₂O = 70:30).
- Typical solubility: <0.1 mg/mL in water, >10 mg/mL in DMSO .
Advanced: What molecular docking strategies predict its bioactivity against kinase targets?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., EGFR, CDK2) based on triazoles’ known inhibition profiles.
- Docking Software : Use AutoDock Vina with Lamarckian GA parameters.
- Validation : Compare binding poses with co-crystallized ligands (RMSD <2.0 Å).
- Key Interactions : Hydrogen bonds with catalytic lysine (e.g., Lys33 in PDB:2XP2) and hydrophobic contacts with propyl groups .
Basic: How does DFT modeling optimize its electronic properties?
Methodological Answer:
- Geometry Optimization : B3LYP/6-31G(d) basis set to calculate HOMO-LUMO gaps (e.g., ~4.5 eV).
- Charge Distribution : NBO analysis reveals electron-rich S and N atoms, guiding electrophilic substitution sites .
Advanced: How to resolve contradictions between experimental and computational spectral data?
Methodological Answer:
- Error Sources : Solvent effects in NMR (implicit vs. explicit solvation models) and anharmonicity in IR vibrations.
- Mitigation : Compare DFT-calculated (PCM solvent model) and experimental spectra. Adjust scaling factors (e.g., 0.961 for IR) .
Basic: What regioselectivity challenges arise during S-alkylation of the thiol group?
Methodological Answer:
- Competing Reactions : Thiol-thione tautomerism can lead to N-alkylation.
- Control : Use alkyl halides (e.g., methyl iodide) in alkaline conditions (K₂CO₃/DMF) to favor S-alkylation. Monitor via TLC (Rf ~0.6 in EtOAc/hexane) .
Advanced: How to design metal complexes with this ligand for catalytic applications?
Methodological Answer:
- Coordination Sites : Thione sulfur and triazole N3 bind to Co(II), Ni(II), Cu(II).
- Synthesis : React ligand with metal acetates in ethanol (1:2 molar ratio) under nitrogen.
- Characterization : ESR for Cu(II) (g∥ > g⊥) and magnetic susceptibility for octahedral geometry .
Basic: What stability issues occur during long-term storage?
Methodological Answer:
- Degradation Pathways : Oxidation of –SH to disulfides or sulfonic acids.
- Prevention : Store under argon at −20°C in amber vials. Add stabilizers (e.g., BHT) for solutions in DMSO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
